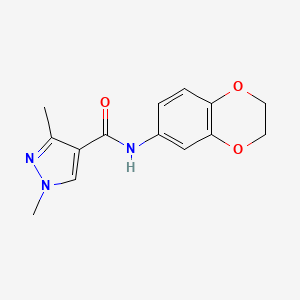![molecular formula C11H17Cl B2551021 1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane CAS No. 2287301-78-2](/img/structure/B2551021.png)
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-cyclopentylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane familyThe bicyclo[1.1.1]pentane core is known for its rigidity and ability to serve as a bioisostere for para-substituted benzene rings, making it a valuable scaffold in drug design .
准备方法
The synthesis of 1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method starts with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is then converted to [1.1.1]propellane through a series of reactions involving strong bases and radical initiators . The [1.1.1]propellane is then reacted with cyclopentylmagnesium bromide to introduce the cyclopentyl group, followed by chloromethylation to yield the final product .
Industrial production methods for such compounds often involve continuous flow processes to ensure scalability and efficiency. These methods allow for the generation of [1.1.1]propellane on demand and its subsequent functionalization to produce various bicyclo[1.1.1]pentane derivatives .
化学反应分析
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane undergoes a variety of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while substitution with sodium azide can produce azido derivatives .
科学研究应用
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane has found applications in various fields of scientific research:
作用机制
The mechanism of action of 1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane is largely dependent on its ability to serve as a bioisostere. By mimicking the geometry and electronic properties of para-substituted benzene rings, it can interact with molecular targets in a similar manner. This interaction often involves binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
相似化合物的比较
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives and similar rigid small ring hydrocarbons:
Bicyclo[1.1.1]pentane Derivatives: These include compounds with different substituents at the bridgehead positions, such as 1,3-disubstituted derivatives.
Higher Bicycloalkanes: Compounds like bicyclo[2.2.2]octane also exhibit rigidity and unique chemical properties, but their larger ring size results in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of rigidity, small size, and the presence of a chloromethyl group, which allows for versatile functionalization and application in various fields .
属性
IUPAC Name |
1-(chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl/c12-8-10-5-11(6-10,7-10)9-3-1-2-4-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMFOHNYCSWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
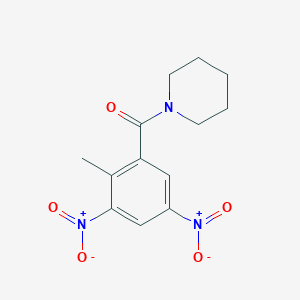
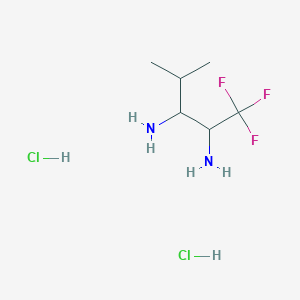
![3-(4-Methoxyphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2550945.png)
![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2550947.png)
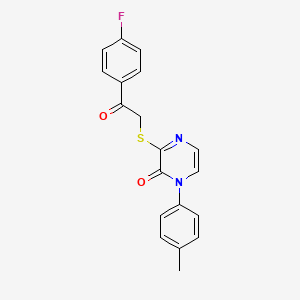
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)
![Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2550951.png)
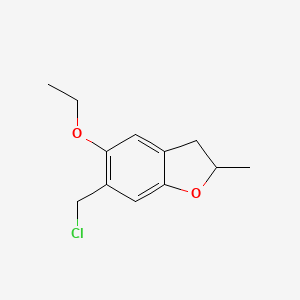
![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)
![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)
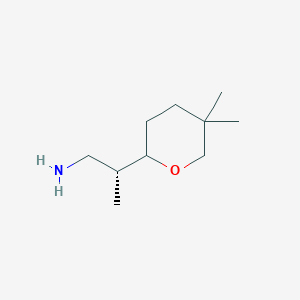
![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)
![1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2550960.png)
